molecular formula C6H7N3O B112148 2-(Methylamino)pyrimidine-4-carbaldehyde CAS No. 180869-39-0

2-(Methylamino)pyrimidine-4-carbaldehyde

Cat. No. B112148
M. Wt: 137.14 g/mol
InChI Key: HGTHYMOKILRDHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde has been explored in various studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(Methylamino)pyrimidine-4-carbaldehyde can be represented by the formula C6H7N3O . The InChI code for this compound is InChI=1S/C6H7N3O/c1-8-6-8-2-5(4-10)3-9-6/h2-4H,1H3, (H,7,8,9) .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Recyclization reactions of 1-alkylpyrimidinium salts explored the formation of derivatives, including the methylimine of 2-amino-4-hydroxy-6-methylamino-5-phenylpyridine-3-carbaldehyde through reactions with alcoholic methylamine (Vardanyan et al., 2011).
  • A study on transformations involving enamines focused on the synthesis of condensed azines from 4,6-dichloropyrimidine-5-carbaldehyde and related compounds, leading to pyrido[2,3-d]pyrimidine derivatives (Bakulina et al., 2014).
  • Research on heterocyclic beta-enaminoester showed the synthesis of novel PyrimidinoPyrimidine derivatives, emphasizing antimicrobial applications (Abu-Melha, 2014).

Biological Applications and Antimicrobial Activity

  • Studies on pyrimidine derivatives have revealed their utility in medicinal chemistry, including antimicrobial activity. For instance, 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives showed promising results in this area (Rathod & Solanki, 2018).

Advanced Materials and Catalysis

  • The development of nanoparticles of manganese oxides as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives highlighted their role in promoting eco-friendly and economical synthetic routes. These compounds also exhibited potent protease inhibitor activity (Shehab & El-Shwiniy, 2018).

Miscellaneous Applications

  • The synthesis of 5-Deazaflavine derivatives via microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes showcased the utility of microwave irradiation in enhancing the efficiency of chemical reactions (Trilleras et al., 2010).

properties

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTHYMOKILRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621402
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)pyrimidine-4-carbaldehyde

CAS RN

180869-39-0
Record name 2-(Methylamino)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylaminopyrimidine-4-carboxaldehyde (I-11) was synthesized in a similar manner to 2-aminopyrimidine-4-carboxaldehyde (I-9, procedure I). Reaction of crude 2-methylaminopyrimidine-4-carboxaldehyde dimethyl acetal (I-10) from procedure J provided 1.7 g (30% from dimethylformamide dimethyl acetal) of 2-methylaminopyrimidine-4-carboxaldehyde (I-11) as dark brown foam.
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Synthesis routes and methods II

Procedure details

(4-Dimethoxymethyl-pyrimidin-2-yl)-methylamine (Step A, 3.60 g, 19.6 mmol) and 3 N HCl (14.4 mL, 43.2 mmol) were combined and stirred at 48° C. for 17 h. After cooling to RT, 4.3 g of NaHCO3 was added in portions. The mixture was extracted with EtOAc, the combined organic portions were dried over MgSO4, filtered, and condensed to give the titled compound as a yellow solid. MS (ES+): 138.3 (M+H)+. Calc'd for C6H7N3O-137.14.
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